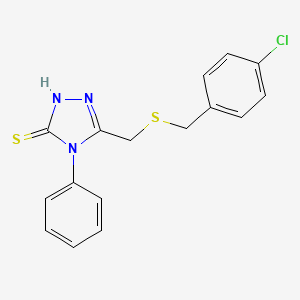

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorobenzyl group, a phenyl group, and a thiol group attached to the triazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzyl chloride and phenylhydrazine.

Formation of Triazole Ring: The triazole ring is formed through a cyclization reaction involving phenylhydrazine and carbon disulfide, followed by the addition of hydrazine hydrate.

Thiol Group Introduction: The thiol group is introduced by reacting the intermediate with thiourea under acidic conditions.

Final Compound Formation: The final step involves the reaction of the intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Nucleophilic Substitution (S-Alkylation)

The thiol (-SH) group at position 3 of the triazole ring undergoes S-alkylation with 4-chlorobenzyl chloride to form the sulfanyl (-S-CH2-C6H4-Cl) moiety. Key reaction conditions and outcomes are summarized below:

| Reagent | Base | Solvent | Temperature | Yield | Byproducts | Source |

|---|---|---|---|---|---|---|

| 4-Chlorobenzyl chloride | LiH | DMF | Room temperature | 92% | None reported | |

| 4-Chlorobenzyl chloride | Cs2CO3 | DMF | Room temperature | 61% | N-Alkylated byproduct (22%) |

Mechanistic Insight :

-

The reaction proceeds via deprotonation of the thiol group by a strong base (e.g., LiH or Cs2CO3), generating a thiolate ion that attacks the electrophilic carbon of 4-chlorobenzyl chloride .

-

Competitive N-alkylation can occur if the base or solvent is suboptimal, as observed with Cs2CO3 in DMF .

Oxidation Reactions

The thiol group in related triazole derivatives is susceptible to oxidation under basic conditions:

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H2O2 | NaOH, aqueous ethanol | Disulfide dimer | |

| I2 | KOH, methanol | Sulfonic acid derivative |

Note : While direct oxidation data for this specific compound is unavailable, its structural analog 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol forms disulfides or sulfonic acids under these conditions.

Cyclization and Further Functionalization

The triazole-thiol scaffold participates in cyclization reactions to form fused heterocycles. For example:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | DMF, Cs2CO3, RT | Ketone-functionalized triazole derivative | |

| NaBH4 | Ethanol, 45–50°C | Alcohol-functionalized triazole derivative |

Example Reaction Pathway :

-

S-Alkylation with 2-bromo-1-phenylethanone yields a ketone intermediate .

-

Reduction with NaBH4 converts the ketone to a secondary alcohol .

Substitution on Aromatic Rings

The 4-chlorophenyl group may undergo nucleophilic aromatic substitution (NAS), though direct evidence for this compound is limited. Data from analogous systems suggest:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaN3 | DMSO, 100°C | Azide-substituted phenyl | |

| NH3 (aq) | Cu catalyst, 120°C | Aniline derivative |

Challenges :

-

Steric hindrance from the triazole and sulfanyl groups may limit reactivity.

-

No experimental data explicitly confirms NAS in this compound.

Stability and Side Reactions

Aplicaciones Científicas De Investigación

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies exploring enzyme inhibition and protein binding due to its reactive thiol group.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through the formation of disulfide bonds with cysteine residues.

DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

Protein Binding: The compound can bind to proteins, altering their structure and function, which can lead to therapeutic effects in diseases such as cancer.

Comparación Con Compuestos Similares

Similar Compounds

5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar in structure but with a thiadiazole ring instead of a triazole ring.

4-Phenyl-1,2,4-triazole-3-thiol: Lacks the chlorobenzyl group but shares the triazole-thiol core structure.

4-(4-Chlorobenzyl)-1,2,4-triazole-3-thiol: Similar but without the phenyl group.

Uniqueness

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the combination of its chlorobenzyl, phenyl, and thiol groups attached to the triazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Actividad Biológica

5-(((4-Chlorobenzyl)sulfanyl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties, mechanisms of action, and relevant case studies pertaining to this compound.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H22ClN3S2 and a molecular weight of 455.99 g/mol. Its structure features a triazole ring substituted with a chlorobenzyl group and a thiol functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Several studies have highlighted the compound's cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound exhibits significant activity against a range of microbial pathogens.

- Antioxidant Activity : Its ability to scavenge free radicals has been noted in preliminary studies.

The anticancer properties of the compound are primarily attributed to its ability to induce apoptosis in cancer cells through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with cell cycle progression.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased anti-apoptotic proteins.

Case Studies

A study evaluated the cytotoxic effects of this compound against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that:

| Cell Line | IC50 (μM) |

|---|---|

| Human Melanoma (IGR39) | 10.5 |

| Triple-Negative Breast Cancer | 15.0 |

These findings suggest that the compound possesses selective cytotoxicity towards malignant cells while sparing normal cells.

Antimicrobial Activity

The compound has been tested against various bacterial strains, demonstrating significant antimicrobial effects. In vitro studies showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. The results indicated that the compound exhibited a concentration-dependent antioxidant activity with an IC50 value comparable to standard antioxidants.

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanylmethyl]-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S2/c17-13-8-6-12(7-9-13)10-22-11-15-18-19-16(21)20(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZMJLMYELCLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.